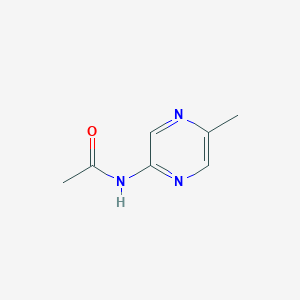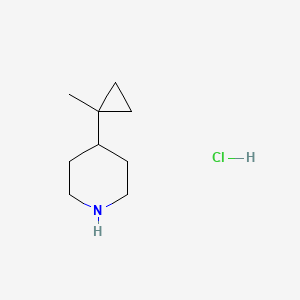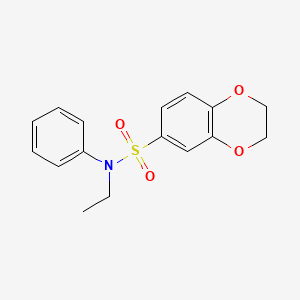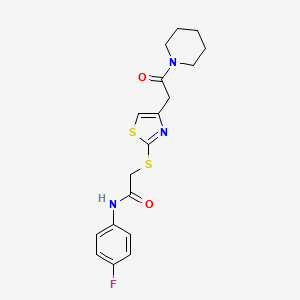![molecular formula C10H6ClF3N2O B2861288 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 24522-41-6](/img/structure/B2861288.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” is a chemical compound. The name suggests that it contains a cyanoacetamide group (a functional group containing a nitrile and an amide) attached to a phenyl ring which is substituted with a chloro and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would consist of a phenyl ring substituted with a chloro and a trifluoromethyl group, and a cyanoacetamide group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would depend on the specific conditions and reagents used. Generally, the cyanoacetamide group can participate in various reactions such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating novel chemical structures with potential biological activities. For instance, its reactivity with different reagents under specified conditions can lead to the formation of thiazole, pyridone, and chromene derivatives, which were investigated for their antimicrobial properties (Darwish et al., 2014). This highlights its versatility in contributing to the development of new compounds with possible therapeutic applications.
Material Science Applications In the realm of material science, derivatives of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide have been explored as curing agents for epoxy resins, showcasing their utility beyond pharmacological applications. The study by Renner et al. (1988) explored cyanoacetamides as novel curing agents, elucidating their reactions and potential to produce materials with high mechanical strength and adhesion properties (Renner et al., 1988).
Pharmacological Applications Beyond its utility in synthesis and materials science, the structural framework of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide facilitates the exploration of novel pharmacological agents. It has been a key scaffold in the development of compounds with potential antiplasmodial properties, contributing to the search for new treatments against malaria. Mphahlele et al. (2017) synthesized a series of compounds based on this structure and evaluated their in vitro antiplasmodial properties, demonstrating the compound’s significance in medicinal chemistry research (Mphahlele et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-2-1-6(16-9(17)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCREVIYGDSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)





![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)

![N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B2861224.png)
![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)